molecular formula C19H32Cl2N6O4 B13994757 3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] CAS No. 33024-35-0

3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]

Cat. No.: B13994757
CAS No.: 33024-35-0
M. Wt: 479.4 g/mol
InChI Key: CHRJZHUVRKHISQ-UHFFFAOYSA-N
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Description

3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] is a complex organic compound with the molecular formula C19H32Cl2N6O4 and a molecular weight of 479.4012 . This compound is known for its unique structure, which includes two cyclohexane rings connected by a methylene bridge and substituted with nitrosourea groups. It has applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] typically involves the reaction of cyclohexane derivatives with nitrosourea compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in substituted analogs of the original compound .

Scientific Research Applications

3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] include other nitrosourea derivatives and cyclohexane-based compounds. Examples include:

Uniqueness

The uniqueness of 3,3’-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] lies in its specific structure, which combines the properties of cyclohexane rings with nitrosourea groups. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

33024-35-0

Molecular Formula

C19H32Cl2N6O4

Molecular Weight

479.4 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[4-[[4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexyl]methyl]cyclohexyl]-1-nitrosourea

InChI

InChI=1S/C19H32Cl2N6O4/c20-9-11-26(24-30)18(28)22-16-5-1-14(2-6-16)13-15-3-7-17(8-4-15)23-19(29)27(25-31)12-10-21/h14-17H,1-13H2,(H,22,28)(H,23,29)

InChI Key

CHRJZHUVRKHISQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O

Origin of Product

United States

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